molecular formula C6H7BrF2 B13616397 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane

4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane

Cat. No.: B13616397
M. Wt: 197.02 g/mol
InChI Key: YPUQNUJRDAKSQF-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane is a spirocyclic compound featuring two fused cyclopropane rings (spiro[2.2]pentane) with a bromomethyl (-CH2Br) group at the 4-position and two fluorine atoms at the 1,1-positions. This structure combines the inherent strain of cyclopropane with electronegative fluorine substituents and a reactive bromomethyl group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H7BrF2

Molecular Weight

197.02 g/mol

IUPAC Name

5-(bromomethyl)-2,2-difluorospiro[2.2]pentane

InChI

InChI=1S/C6H7BrF2/c7-2-4-1-5(4)3-6(5,8)9/h4H,1-3H2

InChI Key

YPUQNUJRDAKSQF-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC2(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane typically involves the reaction of pentaerythritol with hydrobromic acid to form the bromomethyl intermediate. This intermediate is then reacted with difluorocyclopropane under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include hydrocarbons and alcohols.

Scientific Research Applications

4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The difluoro groups can influence the compound’s reactivity and stability, affecting its interaction with enzymes and other proteins. The spiro structure provides rigidity, which can be crucial for its binding to specific molecular targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane* C6H8BrF2 ~193.04 Spirocyclic strain, dual fluorine Strained intermediates, drug design
1-(Bromomethyl)spiro[2.2]pentane C6H9Br 161.04 Spirocyclic, no fluorine Organic synthesis
1-(Bromomethyl)bicyclo[1.1.1]pentane C6H9Br 161.04 Bicyclic rigidity Bioisosteres
Bromomethyl Cyclopropane C4H7Br 135.00 Simple cyclopropane Alkylation reactions
4-(Bromomethyl)-2(5H)-furanone C5H5BrO2 193.00 Lactone ring Nucleophilic substitution
4-(Bromomethyl)-1,1'-biphenyl C13H11Br 247.14 Aromatic, planar Cross-coupling
1-(Bromomethyl)-2,3,4-trifluorobenzene C7H4BrF3 225.01 Fluorinated aromatic Fluorinated materials

*Theoretical values based on structural analogs.

Key Research Findings

  • Reactivity : The spirocyclic structure of this compound is expected to exhibit enhanced reactivity in ring-opening reactions due to cyclopropane strain, similar to bromomethyl cyclopropane . Fluorine atoms further polarize the C-Br bond, facilitating nucleophilic substitutions.
  • Synthetic Utility : Bromomethyl spiro compounds are valuable in synthesizing complex carbocycles and fluorinated pharmaceuticals. For example, 4-(bromomethyl)-1,1'-biphenyl derivatives have been used in trifluoromethoxylation reactions .
  • Stability: Fluorine substituents improve thermal and oxidative stability compared to non-fluorinated analogs, as seen in 1-(Bromomethyl)-2,3,4-trifluorobenzene .

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